molecular formula C16H24N2O2 B5451939 1-Cyclooctyl-3-(4-methoxyphenyl)urea

1-Cyclooctyl-3-(4-methoxyphenyl)urea

Cat. No.: B5451939
M. Wt: 276.37 g/mol
InChI Key: YXUFHMITZQUNCK-UHFFFAOYSA-N
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Description

1-Cyclooctyl-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C16H24N2O2 It is a urea derivative characterized by a cyclooctyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclooctyl-3-(4-methoxyphenyl)urea typically involves the reaction of cyclooctylamine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-Methoxyphenyl isocyanateThis compound\text{Cyclooctylamine} + \text{4-Methoxyphenyl isocyanate} \rightarrow \text{this compound} Cyclooctylamine+4-Methoxyphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through a series of purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclooctyl-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Cyclooctyl-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclooctyl-3-(4-hydroxyphenyl)urea
  • 1-Cyclooctyl-3-(4-chlorophenyl)urea
  • 1-Cyclooctyl-3-(4-nitrophenyl)urea

Comparison

1-Cyclooctyl-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group can enhance its solubility and potentially alter its interaction with biological targets.

Properties

IUPAC Name

1-cyclooctyl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-15-11-9-14(10-12-15)18-16(19)17-13-7-5-3-2-4-6-8-13/h9-13H,2-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUFHMITZQUNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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